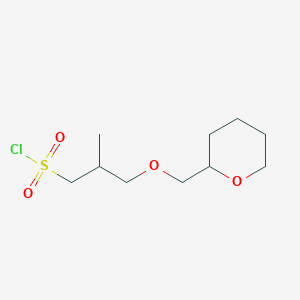
2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride is a complex organic compound that features a sulfonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-methyl-3-hydroxypropane-1-sulfonyl chloride with tetrahydro-2H-pyran-2-yl methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid are often employed.
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are typically used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Applications De Recherche Scientifique
2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which 2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride exerts its effects typically involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltetrahydropyran: A simpler compound with a similar tetrahydropyran ring structure.
Tetrahydro-2-methyl-2H-pyran: Another related compound with a similar core structure but lacking the sulfonyl chloride group.
3-Methyltetrahydropyran: Similar in structure but with a different substitution pattern on the pyran ring.
Uniqueness
What sets 2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride apart from these similar compounds is the presence of the sulfonyl chloride group. This functional group imparts unique reactivity, making the compound valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C10H19ClO4S |
|---|---|
Poids moléculaire |
270.77 g/mol |
Nom IUPAC |
2-methyl-3-(oxan-2-ylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-9(8-16(11,12)13)6-14-7-10-4-2-3-5-15-10/h9-10H,2-8H2,1H3 |
Clé InChI |
FQGQCSIQQYEWTM-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC1CCCCO1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















